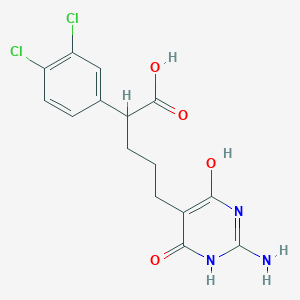
5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(3,4-dichlorophenyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(3,4-dichlorophenyl)pentanoic acid is a complex organic compound that features both pyrimidine and dichlorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(3,4-dichlorophenyl)pentanoic acid typically involves multi-step organic synthesis. The process might start with the preparation of the pyrimidine ring, followed by the introduction of the dichlorophenyl group and the pentanoic acid chain. Common reagents might include chlorinating agents, amines, and various catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino or hydroxyl groups.
Reduction: Reduction reactions could target the dichlorophenyl group or the pyrimidine ring.
Substitution: Substitution reactions might involve replacing one of the chlorine atoms with another functional group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure.
Medicine
Medically, compounds with similar structures are often investigated for their potential as drugs, particularly in areas like oncology or infectious diseases.
Industry
Industrially, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The dichlorophenyl group could enhance binding affinity, while the pyrimidine ring might interact with nucleic acids or proteins.
類似化合物との比較
Similar Compounds
5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-phenylpentanoic acid: Lacks the dichlorophenyl group.
5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(3,4-dimethylphenyl)pentanoic acid: Has methyl groups instead of chlorine atoms.
Uniqueness
The presence of the dichlorophenyl group might confer unique properties, such as increased lipophilicity or enhanced binding to specific biological targets.
特性
CAS番号 |
79333-36-1 |
|---|---|
分子式 |
C15H15Cl2N3O4 |
分子量 |
372.2 g/mol |
IUPAC名 |
5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-(3,4-dichlorophenyl)pentanoic acid |
InChI |
InChI=1S/C15H15Cl2N3O4/c16-10-5-4-7(6-11(10)17)8(14(23)24)2-1-3-9-12(21)19-15(18)20-13(9)22/h4-6,8H,1-3H2,(H,23,24)(H4,18,19,20,21,22) |
InChIキー |
TWEKHKOAMDTORE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(CCCC2=C(N=C(NC2=O)N)O)C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






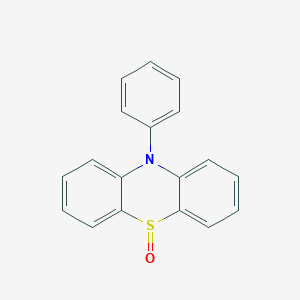
![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)
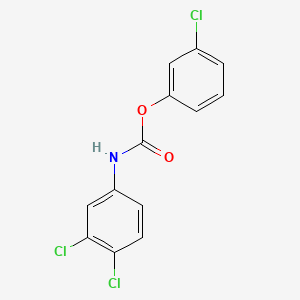
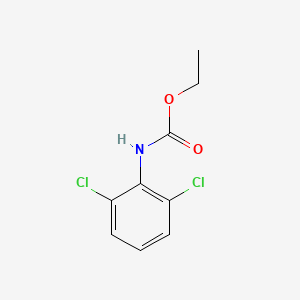




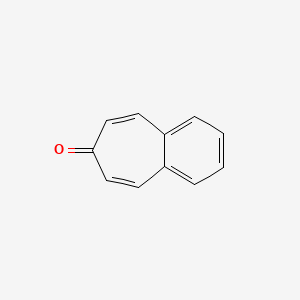
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)
